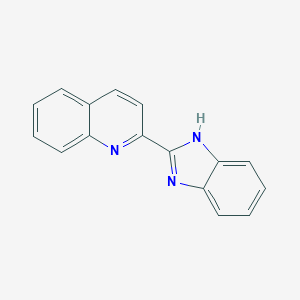

2-(1H-benzimidazol-2-yl)quinoline

Vue d'ensemble

Description

“2-(1H-benzimidazol-2-yl)quinoline” is a compound that has been studied in the context of its coordination compounds with cobalt and manganese . It has been used as a ligand in these compounds, which have potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs .

Synthesis Analysis

The synthesis of “this compound” and its coordination compounds with cobalt and manganese has been described . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system .Molecular Structure Analysis

The molecular formula of “this compound” is C16H11N3 . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system . The metal (II) environment exhibits trigonal bipyramidal coordination .Chemical Reactions Analysis

The reaction of “this compound” with cobalt and manganese ions has been studied . The complexes show the presence of N–H …Cl, C–H…Cl hydrogen bonds and strong intramolecular C–H…O interactions .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.3±42.0 °C at 760 mmHg, and a flash point of 239.6±20.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique

Crystal Structure and Synthesis

The benzimidazole compounds, including 2-(1H-benzimidazol-2-yl)quinoline, have been a focus of research due to their potential as biologically active compounds and antitumor drugs. Studies have revealed the synthesis of these compounds and their crystal structures using X-ray single crystal diffractometry. The molecular and crystal structures have been characterized by specific intermolecular hydrogen bonds, reflecting the compounds' planarity and structural stability (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Catalytic Efficiency in Oxidation Reactions

Bidentate ligands derived from quinoline-2-carboxylic acid, including this compound, have been synthesized and used to create Ru(II) complexes. These complexes have been tested for their catalytic efficiency, particularly for the oxidation of benzyl alcohol to benzaldehyde. The research demonstrates the potential of these compounds in catalysis and industrial applications (Dayan, Tercan, & Özdemir, 2016).

Electronic Material and Semiconductor Properties

This compound (BIQ) has been identified as an active electronic material. Its potential application as an active material in organic thin-film transistors is due to its behavior as a p-type semiconductor, highlighting its importance in the field of electronics and materials science (Chen, 2005).

Antimicrobial Evaluation

Various substituted benzimidazole-2yl derivatives, including structures related to this compound, have been synthesized and evaluated for their in vitro antimicrobial activity. This research is pivotal in understanding the antimicrobial potential of these compounds, contributing to the development of new antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Fluorescent Probes for DNA Detection

The synthesis of novel benzimidazo[1,2-a]quinolines, which include derivatives of this compound, has opened up possibilities in DNA detection. These compounds, characterized by their spectroscopic properties, have shown potential as DNA-specific fluorescent probes. This application is crucial for molecular biology and genetics research (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Mécanisme D'action

Target of Action

The primary targets of 2-(1H-Benzo[d]imidazol-2-yl)quinoline are cancer cells, specifically HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines . The compound exhibits moderate to high inhibitory activities against these cell lines .

Mode of Action

The compound interacts with its targets by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, and down-regulating Bcl-2 . It also activates caspase-9 and caspase-3, leading to the subsequent cleavage of PARP, and inhibits CDK activity .

Biochemical Pathways

The affected pathways include the Bax/Bcl-2 pathway, the p21/p27/p53 pathway, and the caspase-9/caspase-3/PARP pathway . The up-regulation of Bax and down-regulation of Bcl-2 leads to the activation of caspase-9 and caspase-3, which in turn leads to the cleavage of PARP . This results in apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s high cellular permeability and uptake towards the nucleus suggest good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of tumor growth. In vivo antitumor assay results showed that the representative compound exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model . The compound also causes cell cycle arrest and apoptotic response .

Action Environment

The compound’s phototoxicity under both normoxia and hypoxia conditions suggests that it may be a hypoxia-efficient selective metallodrug for the treatment of certain types of cancer .

Orientations Futures

The future directions for “2-(1H-benzimidazol-2-yl)quinoline” could involve further exploration of its potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs . Additionally, its coordination compounds with cobalt and manganese could be further studied for their diverse catalytic and magnetic properties .

Analyse Biochimique

Biochemical Properties

2-(1H-Benzo[d]imidazol-2-yl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of heteroleptic ruthenium complexes, indicating potential interactions with metal ions .

Cellular Effects

The cellular effects of 2-(1H-Benzo[d]imidazol-2-yl)quinoline are diverse. Some derivatives of this compound have shown moderate to high inhibitory activities against various tumor cell lines, suggesting potential antitumor properties .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)quinoline is complex and depends on the specific derivative and biological context. For instance, one study suggested that a derivative of this compound may exert antitumor activity by up-regulating certain proteins and downregulating others, activating caspases, and inhibiting CDK activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-(1H-Benzo[d]imidazol-2-yl)quinoline can vary with different dosages. For instance, one study showed that a derivative of this compound effectively inhibited tumor growth in a HepG2 xenograft mouse model .

Transport and Distribution

One study suggested that a complex containing a derivative of this compound could be transported to its target site while preventing glutathione (GSH) deactivation .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJAMRUTJCSRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349429 | |

| Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-48-5 | |

| Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(1H-benzimidazol-2-yl)quinoline interact with cobalt salts to form supramolecular structures?

A1: Research by Wang et al. [] demonstrates that this compound (acting as a semi-rigid ligand) coordinates with cobalt(II) ions to form one-dimensional supramolecular chains. The specific structure of the resulting chain is dependent on the cobalt salt used. For instance, using cobalt(II) nitrate leads to the formation of helical chains with the ligand exhibiting different directions of twist []. These chains further assemble via π-π interactions to create a three-dimensional framework. On the other hand, using cobalt(II) chloride results in chains with a distorted trigonal-bipyramidal geometry around the cobalt center. These chains interact through C-H···π and C-H···Cl interactions to form a three-dimensional framework with channels containing solvent molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)